(6-Isopropoxypyridin-3-yl)boronic acid
Overview
Description
(6-Isopropoxypyridin-3-yl)boronic acid: is a boronic acid derivative with the molecular formula C8H12BNO3. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry. Boronic acids are known for their versatility in forming carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling, making them essential building blocks in the synthesis of complex molecules .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the boronic acid group is transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, potentially affecting various biochemical pathways depending on the specific compounds produced.
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, potentially exerting various molecular and cellular effects depending on the specific compounds produced.
Action Environment
The action, efficacy, and stability of (6-Isopropoxypyridin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, pH, and the presence of other chemical reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Isopropoxypyridin-3-yl)boronic acid typically involves the reaction of 6-isopropoxypyridine with a boron-containing reagent. One common method is the borylation of 6-isopropoxypyridine using bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (6-Isopropoxypyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: (6-Isopropoxypyridin-3-yl)boronic acid is widely used in organic synthesis for constructing complex molecules. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In medicinal chemistry, this compound is used to develop new drugs and therapeutic agents. Its ability to form stable carbon-carbon bonds makes it valuable in the design of biologically active compounds .
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials. Its versatility in forming various chemical bonds makes it a valuable tool in material science .
Comparison with Similar Compounds
- (2-Isopropoxypyridin-3-yl)boronic acid
- 3-Bromo-2-isopropoxypyridine
- 4-Bromo-2-isopropoxypyridine
- 6-Isopropoxynicotinonitrile
- 2-Isopropoxynicotinaldehyde
Uniqueness: (6-Isopropoxypyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of certain pharmaceuticals and advanced materials where specific reactivity and selectivity are required .
Biological Activity
(6-Isopropoxypyridin-3-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, including its applications in drug development, enzyme inhibition, and interactions with biomolecules.
- Molecular Formula : C₈H₁₂BNO₃
- Molar Mass : 181 g/mol
- CAS Number : 870521-30-5
- Solubility : Slightly soluble in water
- pKa : Approximately 7.08
Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and other biomolecules, which can alter their biological functions. This property is particularly useful in the development of enzyme inhibitors and drug delivery systems.
1. Enzyme Inhibition
Boronic acids have been widely studied for their role as enzyme inhibitors. They can mimic natural substrates and bind to active sites of enzymes, thereby inhibiting their activity. Research indicates that this compound may serve as a potent inhibitor for specific enzymes involved in metabolic pathways.
3. Antibacterial and Antiviral Properties
Boronic acids are also being explored for their antibacterial and antiviral activities. The ability to interact with bacterial enzymes or viral proteins makes them potential candidates for developing new antimicrobial agents. The mechanism often involves the inhibition of key metabolic pathways essential for pathogen survival.
Case Study 1: Anticancer Activity
In a study examining the effects of boronic acids on cancer cell lines, compounds similar to this compound were shown to induce apoptosis in neuroblastoma cells. The results indicated that these compounds could effectively reduce cell viability through caspase-mediated pathways, suggesting a mechanism reliant on programmed cell death .
Case Study 2: Enzyme Inhibition
Research focusing on the interaction of boronic acids with insulin revealed that certain derivatives could enhance insulin's binding affinity while modulating its biological activity. Computational models indicated that this compound could potentially stabilize insulin conformation, thus improving its efficacy as a therapeutic agent .
Comparative Analysis of Boronic Acids
The following table summarizes the biological activities of various boronic acids compared to this compound:
Compound | Anticancer Activity | Enzyme Inhibition | Antibacterial Activity |
---|---|---|---|
(6-Isopropoxypyridin-3-yl)BA | Moderate | High | Potential |
3-Benzyloxyphenylboronic acid | High | Moderate | Low |
6-Aminopyridine-3-boronic acid | High | High | Moderate |
Properties
IUPAC Name |
(6-propan-2-yloxypyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-6(2)13-8-4-3-7(5-10-8)9(11)12/h3-6,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEOBUJTURUUJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660555 | |
Record name | {6-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870521-30-5 | |
Record name | B-[6-(1-Methylethoxy)-3-pyridinyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870521-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {6-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boronic acid, B-[6-(1-methylethoxy)-3-pyridinyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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